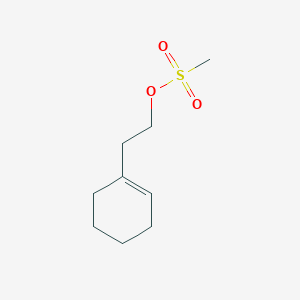
2-(1-Cyclohexenyl)ethyl methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Cyclohexenyl)ethyl methanesulfonate is a chemical compound with the CAS number 136425-21-3 . It is used in various chemical reactions and has been the subject of several studies.
Synthesis Analysis
The synthesis of 2-(1-Cyclohexenyl)ethylamine, a related compound, has been developed starting from cyclohexanone via five chemical transformations . This process features an expeditious synthesis in an integrated flow platform with in-line separation and without any intermediate purification . Another synthetic method involves using cyclohexanone and Grignard reagent to carry out Grignard reaction in organic solvent .Chemical Reactions Analysis
2-(1-Cyclohexenyl)ethylamine, a related compound, has been used as a substrate for allylic hydroxylation reaction in the preparation of thin films and single crystals of 2-(1-cyclohexenyl)ethyl ammonium lead iodide . Another study discusses a novel process for the preparation of 2-(1-cyclohexenyl)ethylamine by reduction of 2-phenylethylamine with lithium in the presence of a primary or secondary aliphatic alkylamine .科学的研究の応用
Plant Abiotic Stress Tolerance Research
2-(1-Cyclohexenyl)ethyl methanesulfonate: , commonly referred to as ethyl methanesulfonate (EMS), is extensively used in plant science to induce mutations that can help in understanding plant responses to various abiotic stresses . EMS mutagenesis is a crucial technique for generating genetic diversity, which is essential for identifying genes that confer tolerance to environmental stresses such as drought, salinity, and extreme temperatures. This approach is instrumental in advancing our knowledge of plant development and stress response mechanisms.
Crop Improvement Through Mutation Breeding
In the field of agriculture, EMS is employed to create mutations that can lead to improved crop varieties . By treating seeds or plant tissues with EMS, researchers can induce a wide range of genetic variations, some of which may result in desirable traits such as increased yield, disease resistance, or enhanced nutritional content. This method is particularly valuable for crops like wheat, where it can accelerate breeding strategies and contribute to food security.
Functional Genomics Studies
EMS-induced mutations are pivotal for functional genomics, where they help in elucidating the roles of specific genes . By creating a library of mutants with various phenotypes, scientists can link certain traits to specific genetic changes. This is fundamental for understanding gene function and regulation, which can have broad applications in biotechnology and medicine.
Molecular Marker Development
Mutagenesis with EMS can lead to polymorphisms that are useful for developing molecular markers . These markers are essential tools in plant breeding and genetics, allowing for the precise identification and selection of individuals with desired genetic profiles. They facilitate the tracking of genetic traits and assist in the efficient breeding of new plant varieties.
Genomic Instability and Polymorphism Analysis
EMS treatments can also be used to study genomic instability and polymorphism rates within a population . This is important for understanding the mechanisms of mutation and repair in DNA, as well as for assessing the genetic diversity available for breeding programs. Such studies can inform strategies to maintain the genetic health of cultivated plants.
Development of New Cultivars with Economically Essential Traits
The use of EMS in plant breeding explores genetic diversity to develop new cultivars with traits that are economically important . For example, in Capsicum annuum (bell pepper), EMS mutagenesis has been utilized to create populations with varied characteristics, such as fruit size, color, and taste, which are significant for commercial success.
Safety And Hazards
The safety data sheet for ethyl methanesulfonate, a related compound, indicates that it is harmful if swallowed, may cause genetic defects, may cause cancer, and is suspected of damaging fertility . It is recommended to use personal protective equipment as required, and to obtain special instructions before use .
将来の方向性
The application of EMS mutagenesis is efficiently applied to improve abiotic stress tolerance of crops with the utilization of Next-generation sequencing (NGS) for mutation identification . The continuous flow synthesis of 2-(1-cyclohexenyl)ethylamine has potential for further development and optimization .
特性
IUPAC Name |
2-(cyclohexen-1-yl)ethyl methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3S/c1-13(10,11)12-8-7-9-5-3-2-4-6-9/h5H,2-4,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALBFKWYZSTXVDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCC1=CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Cyclohexenyl)ethyl methanesulfonate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-methylphenyl)methyl]-6-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2953542.png)
![2-ethyl-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2953544.png)
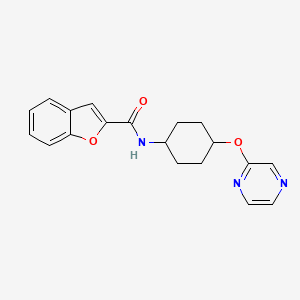
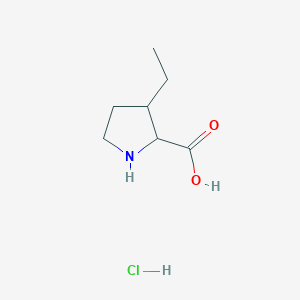
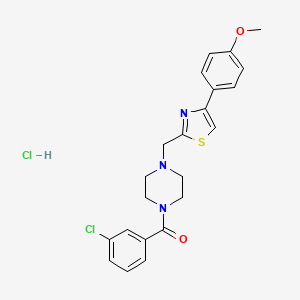
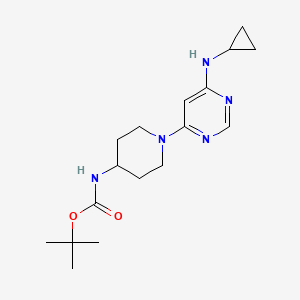

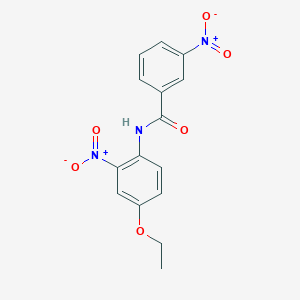
![(4S)-2-[3-(difluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/no-structure.png)
![2-(naphthalen-1-ylsulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2953560.png)
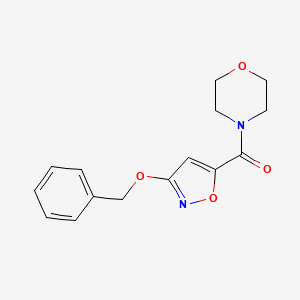
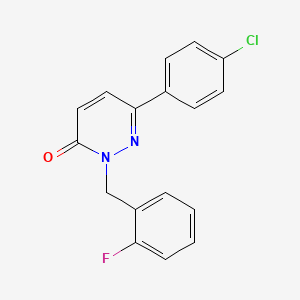
![phenyl N-[4-(4-methylpiperazin-1-yl)phenyl]carbamate](/img/structure/B2953565.png)